Trisodium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylate) Trisodium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylate) Chrome violet CG is an organic sodium salt that is the trisodium salt of 3,3'-[(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-hydroxybenzoic acid). It has a role as a histological dye, a fluorochrome and an insulin-like growth factor receptor 1 antagonist. It contains an aurintricarboxylate.
Brand Name: Vulcanchem
CAS No.: 13186-45-3
VCID: VC20995851
InChI: InChI=1S/C22H14O9.3Na/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);;;/q;3*+1/p-3
SMILES: C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+].[Na+]
Molecular Formula: C22H11Na3O9
Molecular Weight: 488.3 g/mol

Trisodium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylate)

CAS No.: 13186-45-3

Cat. No.: VC20995851

Molecular Formula: C22H11Na3O9

Molecular Weight: 488.3 g/mol

* For research use only. Not for human or veterinary use.

Trisodium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylate) - 13186-45-3

Specification

Description Chrome violet CG is an organic sodium salt that is the trisodium salt of 3,3'-[(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-hydroxybenzoic acid). It has a role as a histological dye, a fluorochrome and an insulin-like growth factor receptor 1 antagonist. It contains an aurintricarboxylate.
CAS No. 13186-45-3
Molecular Formula C22H11Na3O9
Molecular Weight 488.3 g/mol
IUPAC Name trisodium;3-[bis(3-carboxy-4-oxidophenyl)methylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
Standard InChI InChI=1S/C22H14O9.3Na/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);;;/q;3*+1/p-3
Standard InChI Key XWOVYFGIWQEHHR-UHFFFAOYSA-K
Isomeric SMILES C1=CC(=C(C=C1/C(=C/2\C=CC(=O)C(=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Na+].[Na+].[Na+]
SMILES C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+].[Na+]

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